molecular formula C10H20N2O4S3 B1145059 3,3'-Trithiobis-D-valine CAS No. 22801-32-7

3,3'-Trithiobis-D-valine

Cat. No.: B1145059
CAS No.: 22801-32-7
M. Wt: 328.5 g/mol
InChI Key: YXNSHRAZIFTXCR-WDSKDSINSA-N
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Mechanism of Action

Target of Action

It is known that this compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides .

Mode of Action

It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Biochemical Pathways

The compound is known to be involved in studies related to photolysis and radiolysis of di- and trisulfides , suggesting it may influence pathways involving these types of chemical reactions.

Pharmacokinetics

Its solubility in water is slightly improved when sonicated , which could potentially impact its bioavailability. Further pharmacokinetic studies are required to fully understand this compound’s behavior in the body.

Result of Action

It is known to be a useful compound for studying the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Action Environment

The compound is a white solid and is stored in a refrigerator , suggesting that temperature could potentially affect its stability

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions . The specific enzymes, proteins, and other biomolecules that 3,3’-Trithiobis-D-valine interacts with are yet to be identified.

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level

Chemical Reactions Analysis

3,3’-Trithiobis-D-valine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

CAS No.

22801-32-7

Molecular Formula

C10H20N2O4S3

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]trisulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

YXNSHRAZIFTXCR-WDSKDSINSA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSSC(C)(C)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N

Origin of Product

United States

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